molecular formula H2I2NiO B1660518 Nickel(II) iodide hydrate CAS No. 7790-34-3

Nickel(II) iodide hydrate

Cat. No.: B1660518
CAS No.: 7790-34-3
M. Wt: 330.518
InChI Key: CRCZMUGSQXVQMM-UHFFFAOYSA-L
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Description

Nickel(II) iodide hydrate is an inorganic compound with the chemical formula NiI₂·xH₂O. It is a bluish-green solid that is highly soluble in water. This compound is known for its paramagnetic properties and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(II) iodide hydrate can be synthesized through several methods:

    Dissolution of Nickel Oxide, Hydroxide, or Carbonate in Hydroiodic Acid: This method involves dissolving nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), or nickel carbonate (NiCO₃) in hydroiodic acid (HI) to form the hydrated nickel(II) iodide.

    Dehydration of Nickel(II) Iodide Pentahydrate: The pentahydrate form of nickel(II) iodide can be dehydrated to obtain the anhydrous form, which can then be rehydrated to form the desired hydrate.

    Reaction of Powdered Nickel with Iodine: Treating powdered nickel with iodine (I₂) can produce nickel(II) iodide, which can then be hydrated.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid. The resulting solution is then crystallized to obtain the hydrated form of the compound.

Chemical Reactions Analysis

Nickel(II) iodide hydrate undergoes various chemical reactions, including:

    Oxidation: Nickel(II) iodide can be oxidized to form nickel(III) compounds.

    Reduction: It can be reduced to form nickel metal.

    Substitution: Nickel(II) iodide can undergo substitution reactions with other halides or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.

    Substitution: Reactions with halides like sodium chloride (NaCl) or ligands such as ammonia (NH₃) are common.

Major Products Formed

    Oxidation: Nickel(III) iodide or other nickel(III) compounds.

    Reduction: Nickel metal.

    Substitution: Nickel(II) chloride or nickel(II) complexes with different ligands.

Scientific Research Applications

Nickel(II) iodide hydrate has several scientific research applications:

    Chemistry: It is used as a catalyst in carbonylation reactions and in the synthesis of various organic compounds.

    Biology: Nickel compounds, including nickel(II) iodide, are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential medical applications of nickel compounds, including their use in diagnostic imaging and as therapeutic agents.

    Industry: this compound is used in the production of nickel-based catalysts and in various industrial chemical processes.

Mechanism of Action

The mechanism by which nickel(II) iodide hydrate exerts its effects depends on the specific application. In catalysis, nickel(II) iodide acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, nickel ions can interact with proteins and enzymes, potentially affecting their function and activity.

Comparison with Similar Compounds

Nickel(II) iodide hydrate can be compared with other nickel halides, such as nickel(II) chloride (NiCl₂), nickel(II) bromide (NiBr₂), and nickel(II) fluoride (NiF₂). These compounds share similar properties but differ in their reactivity and applications:

    Nickel(II) Chloride: More commonly used in laboratory and industrial applications due to its higher stability and availability.

    Nickel(II) Bromide: Similar to nickel(II) iodide but less commonly used.

    Nickel(II) Fluoride: Has different reactivity due to the presence of fluoride ions, which are more electronegative.

This compound is unique in its bluish-green color and specific applications in catalysis and organic synthesis.

Properties

IUPAC Name

diiodonickel;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCZMUGSQXVQMM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Ni](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2I2NiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.518 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7790-34-3
Record name Nickel iodide (NiI2), hexahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7790-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel(II) iodide hydrate
Reactant of Route 2
Nickel(II) iodide hydrate

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